

TrixiePhos: A Technical Guide to Its Spectroscopic Profile and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[1,1'-Binaphthalen]-2-yl-di-tert-butylphosphine*

Cat. No.: B1349325

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of TrixiePhos, a bulky biaryl phosphine ligand integral to modern cross-coupling catalysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for TrixiePhos. Furthermore, it details the experimental protocols for acquiring such data and presents a visual representation of its application in the Buchwald-Hartwig amination reaction.

Spectroscopic Data of TrixiePhos

The following tables summarize the theoretical and expected spectroscopic data for TrixiePhos (CAS: 255836-67-0; Molecular Formula: C₂₈H₃₁P; Molecular Weight: 398.52 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#) This data is compiled based on the known structure of the ligand and typical spectroscopic values for similar organophosphorus compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
^{31}P	CDCl_3	~30-35	s	-	$\text{P}(\text{t-Bu})_2$
^{13}C	CDCl_3	~150-120	m	-	Aromatic C
~35-40	d	$\text{J}(\text{P,C}) \approx 15-25$		$\text{C}(\text{CH}_3)_3$	
~30-35	d	$\text{J}(\text{P,C}) \approx 10-20$		$\text{C}(\text{CH}_3)_3$	
^1H	CDCl_3	~8.0-7.0	m	-	Aromatic H
~1.2-1.0	d	$\text{J}(\text{P,H}) \approx 12-18$		$\text{C}(\text{CH}_3)_3$	

Note: Actual chemical shifts and coupling constants may vary depending on the specific experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

**Wavenumber (cm^{-1}) **	Intensity	Vibrational Mode
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Strong	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1470-1450	Medium	C-H bend (t-Bu)
1370-1360	Strong	C-H bend (t-Bu, characteristic doublet)
~1100	Medium	P-Aryl stretch
850-700	Strong	Aromatic C-H out-of-plane bend

Table 3: Mass Spectrometry (MS) Data

Ionization Mode	m/z	Relative Intensity (%)	Fragment
ESI+	399.2237	100	[M+H] ⁺
343.1611	~20	[M - C ₄ H ₉] ⁺	
287.0985	~30	[M - 2(C ₄ H ₉)] ⁺	

Note: Fragmentation patterns can vary significantly with the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Due to the air-sensitivity of phosphine ligands, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5]
 - Dissolve approximately 5-10 mg of TrixiePhos in ~0.6 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.
- Instrument Parameters (³¹P NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Technique: Proton-decoupled ³¹P{¹H} NMR.[4]
 - Reference: 85% H₃PO₄ as an external standard.[6]
 - Acquisition: Sufficient scans to obtain a good signal-to-noise ratio.

- Instrument Parameters (^1H and ^{13}C NMR):
 - Standard acquisition parameters for ^1H and ^{13}C NMR spectroscopy are to be used.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, representative sample of solid TrixiePhos directly onto the ATR crystal.[7][8]
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of TrixiePhos in a volatile organic solvent (e.g., dichloromethane). [9]
 - Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
- Data Acquisition:
 - Place the prepared sample in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Perform a background scan of the empty ATR crystal or salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)

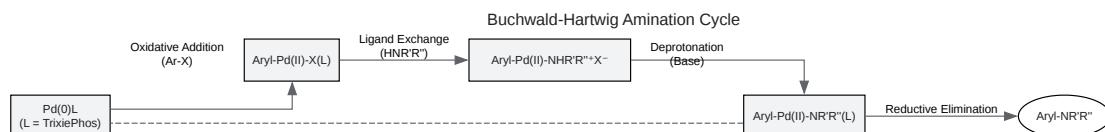
- Sample Preparation and Introduction:
 - Given the air-sensitive nature of TrixiePhos, specialized techniques are required to prevent oxidation during analysis.

- The use of an Atmospheric Solids Analysis Probe (ASAP) with an inert gas sheath (iASAP) is recommended.[10][11][12][13]
- Alternatively, the sample can be prepared in a glovebox and introduced into the mass spectrometer via a sealed, air-tight syringe or a direct-insertion probe designed for air-sensitive compounds.[10]
- Instrument Parameters (Electrospray Ionization - ESI):
 - Dissolve the sample in a suitable solvent (e.g., acetonitrile or THF) under an inert atmosphere.
 - Infuse the solution directly into the ESI source.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize fragmentation.

Application in Catalysis: Buchwald-Hartwig Amination

TrixiePhos is a highly effective ligand for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds.[1][14][15] The bulky di-tert-butylphosphine group and the specific geometry of the biaryl backbone of TrixiePhos are crucial for promoting the key steps of the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination



[Click to download full resolution via product page](#)

Caption: General catalytic cycle for the Buchwald-Hartwig amination using a TrixiePhos ligand.

This workflow illustrates the key steps in the palladium-catalyzed amination of an aryl halide. The TrixiePhos ligand (L) facilitates the oxidative addition of the aryl halide to the Pd(0) center, the subsequent amine coordination and deprotonation, and the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The steric bulk of TrixiePhos promotes the reductive elimination step, which is often rate-limiting, and enhances the overall efficiency of the catalytic cycle.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TrixiePhos 97 255836-67-0 [sigmaaldrich.com]
- 2. runvmat.com [runvmat.com]
- 3. TrixiePhos 98% 255836-67-0 | Chempure [chempure.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. magritek.com [magritek.com]
- 6. barron.rice.edu [barron.rice.edu]
- 7. amherst.edu [amherst.edu]
- 8. webassign.net [webassign.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. advion.com [advion.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings ?
- RCS Research Chemistry Services [rcs.wuxiapptec.com]
- To cite this document: BenchChem. [TrixiePhos: A Technical Guide to Its Spectroscopic Profile and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349325#spectroscopic-data-nmr-ir-ms-for-trixiephos>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com